molecular formula C11H23NO7 B605439 Aminooxy-PEG4-acid CAS No. 1807537-38-7

Aminooxy-PEG4-acid

Cat. No. B605439
CAS RN: 1807537-38-7
M. Wt: 281.31
InChI Key: UBYSJSIIVZPQED-UHFFFAOYSA-N
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Description

Aminooxy-PEG4-acid is a PEG derivative containing an aminooxy group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation . It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular weight of Aminooxy-PEG4-acid is 281.3 g/mol . The molecular formula is C11H23NO7 . The structure contains an aminooxy group and a terminal carboxylic acid .


Chemical Reactions Analysis

The aminooxy group in Aminooxy-PEG4-acid can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .

Scientific Research Applications

Protein Labeling & Crosslinking

Aminooxy-PEG4-acid, also known as Alkoxyamine-PEG4-Biotin, is used as a biotinylation reagent for protein labeling and crosslinking . It contains a four-unit polyethylene glycol (PEG) spacer for biotinylating macromolecules at carbohydrate groups that have been oxidized to form aldehydes .

Glycoprotein Labeling

This compound is used to biotinylate glycosylated proteins at sialic acid residues for detection or purification using streptavidin probes or resins . This is particularly useful in the study of glycoproteins and their functions.

Cell Surface Labeling

Aminooxy-PEG4-acid is used to biotinylate and isolate cell surface glycoproteins . The reagent does not permeate membranes of whole cells, making it ideal for studying cell surface proteins .

Aldehyde-Reactive

The aminooxy group forms more stable linkages than hydrazide reagents . It reacts with aldehydes formed by periodate-oxidation of sugar groups . This property is useful in various biochemical research applications.

Pegylation

The spacer arm of Aminooxy-PEG4-acid contains a hydrophilic, 4-unit, polyethylene glycol (PEG) group . Pegylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .

Irreversible Linkage

Aminooxy-PEG4-acid forms stable (permanent) oxime bonds . The spacer arm cannot be cleaved, making it useful in creating permanent modifications to proteins or other macromolecules .

Carbonyl-Reactive Crosslinker

Hydrazides and alkoxyamines are aldehyde-reactive chemical groups commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) on glycoproteins and other polysaccharides . Aminooxy-PEG4-acid falls under this category.

Reductive Amination

This compound can be used in reductive amination via Schiff base formation . This is a useful reaction in the field of organic chemistry and bioconjugation .

Mechanism of Action

Target of Action

Aminooxy-PEG4-acid, also known as Aminoxy-PEG4-acid, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains an aminooxy group and a terminal carboxylic acid . The aminooxy group can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Biochemical Pathways

As a PEG-based PROTAC linker, Aminooxy-PEG4-acid plays a crucial role in the synthesis of PROTACs . PROTACs function by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This selective degradation can affect various biochemical pathways depending on the target protein.

Pharmacokinetics

The hydrophilic PEG spacer in Aminooxy-PEG4-acid increases its solubility in aqueous media , which can potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of the action of Aminooxy-PEG4-acid is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular processes and potentially leading to therapeutic effects depending on the target protein.

Action Environment

The action of Aminooxy-PEG4-acid, like many other compounds, can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of oxime bonds . .

Safety and Hazards

The safety data sheet for Aminooxy-PEG4-acid suggests that medical attention is required if inhaled . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

3-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO7/c12-19-10-9-18-8-7-17-6-5-16-4-3-15-2-1-11(13)14/h1-10,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYSJSIIVZPQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCON)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminooxy-PEG4-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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